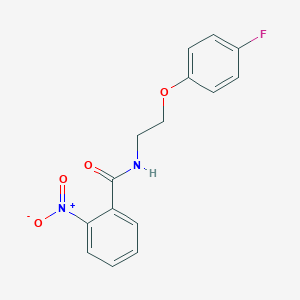

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

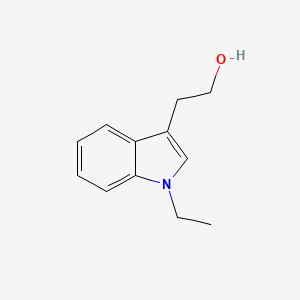

“N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide” is a chemical compound that contains a nitrobenzamide group and a fluorophenoxy group. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzamide core with a nitro group at the 2-position and a 4-fluorophenoxyethyl group at the nitrogen of the amide. The presence of the nitro group and the fluorophenoxy group could potentially influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and fluorophenoxy group in this compound) can influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Nanoparticles and Nanocrystals Formation

A study by Saeed et al. (2013) discussed the synthesis and characterization of nanoparticles and nanocrystals using a nickel(II) complex of a related compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. This complex served as a precursor for the deposition of nickel sulfide nanocrystals, which were characterized through various methods including X-ray powder diffraction and transmission electron microscopy (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Activity

Research by Saeed et al. (2010) involved the synthesis and characterization of nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide. These complexes exhibited enhanced antibacterial efficacy compared to the ligands, indicating potential applications in the development of antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Optical Chemical Sensors

A study by Zarei and Ghazanchayi (2016) described the development of an optical chemical sensor for detecting nitroaromatic explosives, using phenol red as a fluorophore. The sensor demonstrated strong quenching with various explosives, highlighting its potential for environmental and security applications (Zarei & Ghazanchayi, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

This interaction could potentially alter the transcription of specific genes, leading to changes in protein synthesis and cellular function .

Biochemical Pathways

Given its potential interaction with the androgen receptor, it may influence pathways related toandrogen signaling . These pathways play a significant role in various biological processes, including cell growth, differentiation, and apoptosis.

Result of Action

Based on its potential interaction with the androgen receptor, it may influence the expression of androgen-responsive genes, leading to changes in cellular function .

properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4/c16-11-5-7-12(8-6-11)22-10-9-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTJDPHDUUIHCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)

![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)

![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)

![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)